molecular formula C21H30N2O5S B564399 Homo Tamsulosin CAS No. 1217771-89-5

Homo Tamsulosin

Cat. No.: B564399
CAS No.: 1217771-89-5
M. Wt: 422.54
InChI Key: SQOCZDWIAGIVEA-MRXNPFEDSA-N
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Description

Homo Tamsulosin is a chemical compound that belongs to the class of alpha-1 adrenergic receptor antagonists. It is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland that can cause urinary difficulties. This compound works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Homo Tamsulosin involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with 2-(2-ethoxyphenoxy)ethylamine under specific conditions to form the desired product. The reaction typically requires the use of solvents such as dimethyl sulfoxide and catalysts like triethylamine. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Homo Tamsulosin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products

Scientific Research Applications

Homo Tamsulosin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of alpha-1 adrenergic receptor antagonists and their interactions.

    Biology: Research on this compound helps in understanding the physiological role of alpha-1 adrenergic receptors in various tissues.

    Medicine: this compound is extensively studied for its therapeutic effects in treating benign prostatic hyperplasia and other urinary disorders.

    Industry: The compound is used in the development of new pharmaceuticals and in the study of drug-receptor interactions.

Mechanism of Action

Homo Tamsulosin exerts its effects by selectively binding to alpha-1 adrenergic receptors, particularly the alpha-1A and alpha-1D subtypes, which are predominantly found in the prostate and bladder neck. By blocking these receptors, this compound causes relaxation of smooth muscle fibers, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia. The molecular pathways involved include inhibition of intracellular calcium release and reduction of muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Tamsulosin: A widely used alpha-1 adrenergic receptor antagonist with similar therapeutic effects.

    Alfuzosin: Another alpha-1 blocker used in the treatment of benign prostatic hyperplasia.

    Doxazosin: An alpha-1 adrenergic receptor antagonist with broader applications, including hypertension treatment.

Uniqueness

Homo Tamsulosin is unique in its high selectivity for alpha-1A and alpha-1D adrenergic receptors, which minimizes the risk of side effects such as hypotension that are commonly associated with less selective alpha-1 blockers. This selectivity makes this compound particularly effective in targeting the prostate and bladder neck, providing significant therapeutic benefits with a favorable safety profile.

Properties

IUPAC Name

5-[(2R)-2-[3-(2-ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O5S/c1-4-27-18-8-5-6-9-19(18)28-13-7-12-23-16(2)14-17-10-11-20(26-3)21(15-17)29(22,24)25/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3,(H2,22,24,25)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOCZDWIAGIVEA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OCCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652598
Record name 5-[(2R)-2-{[3-(2-Ethoxyphenoxy)propyl]amino}propyl]-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217771-89-5
Record name 5-[(2R)-2-{[3-(2-Ethoxyphenoxy)propyl]amino}propyl]-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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